2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione

Physicochemical property Lead optimization Permeability

2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione (CAS 82379-09-7) is a racemic spirocyclic anhydride formed by the formal dehydration of 3-carboxy-5-oxo-3-pyrrolidineacetic acid. The compound incorporates a bridging oxygen atom at the spiro junction, distinguishing it from all-nitrogen diaza-spiro analogs.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Cat. No. B13928776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1C(=O)NCC12CC(=O)OC2=O
InChIInChI=1S/C7H7NO4/c9-4-1-7(3-8-4)2-5(10)12-6(7)11/h1-3H2,(H,8,9)
InChIKeyFVYAKGFRJJGRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione: A Physicochemically Distinctive Spirocyclic Scaffold for Medicinal Chemistry Procurement


2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione (CAS 82379-09-7) is a racemic spirocyclic anhydride formed by the formal dehydration of 3-carboxy-5-oxo-3-pyrrolidineacetic acid [1]. The compound incorporates a bridging oxygen atom at the spiro junction, distinguishing it from all-nitrogen diaza-spiro analogs. With a molecular formula of C₇H₇NO₄ (MW 169.13) and a calculated LogP of −1.6, it occupies a unique property space among spiro[4.4]nonane trione building blocks [2]. The rigid scaffold, featuring one hydrogen-bond donor and four acceptor sites, is used as a chiral intermediate or derivatization handle in the synthesis of spiro-bis(pyrrolidinone) libraries [1].

Why 2,7-Diaza-spiro[4.4]nonane-1,3,8-trione Cannot Replace the 2-Oxa Congener in Spiro-Bis(pyrrolidinone) Derivatization


The replacement of the endocyclic oxygen in 2-oxa-7-azaspiro[4.4]nonane-1,3,8-trione with a nitrogen atom yields 2,7-diaza-spiro[4.4]nonane-1,3,8-trione (CAS 77415-68-0), which differs fundamentally in hydrogen-bonding capacity, polarity, and synthetic accessibility. The oxa scaffold opens via nucleophilic attack under mild conditions to generate enantiomerically defined spiro-bis(pyrrolidinones), while the diaza analogue follows divergent reaction pathways that lead to distinct regioisomeric products [1]. Physicochemical modeling shows the 2-oxa compound has a LogP of −1.6 and only one H-bond donor (the lactam NH), whereas the diaza compound bears an additional donor site, altering both solubility and membrane permeability profiles in lead optimization campaigns [2]. Simply substituting one scaffold for the other introduces uncontrolled stereochemical and pharmacokinetic variables that cannot be remedied by formulation adjustments alone [1].

Quantitative Differentiation Evidence: 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione vs. Closest Analogs


LogP and Hydrogen-Bond Donor Count Distinguish the 2-Oxa Scaffold from the 2,7-Diaza Analog

Computed physicochemical parameters provide a first-pass differentiation for procurement decisions. 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione has a calculated LogP of −1.6, indicating higher lipophilicity than the diaza congener, and possesses exactly one hydrogen-bond donor (the lactam N–H), versus two donors in 2,7-diaza-spiro[4.4]nonane-1,3,8-trione [1]. The reduced donor count correlates with improved passive membrane permeability in related spirocyclic series, making the oxa scaffold preferable when oral bioavailability is a design criterion [2].

Physicochemical property Lead optimization Permeability

Synthetic Divergence: Regiospecific Conversion to 1,7-Diazaspiro[4.4]nonane-2,6-dione vs. 2,7-Diaza Regioisomers

In the landmark synthesis by Kajtár et al., 3-carboxy-5-oxo-3-pyrrolidineacetic acid was converted to its internal anhydride, 2-oxa-7-azaspiro[4.4]nonane-1,3,8-trione, by treatment with acetic anhydride in 98% yield within 0.17 h [1][2]. This oxa-anhydride intermediate undergoes regiospecific ring-opening with ammonia or primary amines to afford 1,7-diazaspiro[4.4]nonane-2,6-dione as the sole spiro-bis(pyrrolidinone) product, with absolute configuration retained from the starting acid [1]. In contrast, the corresponding 2,7-diaza-anhydride (the direct nitrogen analog) would be expected to yield a mixture of regioisomers, as demonstrated by the isolation of three distinct isomeric spiro-bis(2-pyrrolidinones) (II, IV, VI) when alternative cyclization modes are accessible [1]. This regiospecificity makes the 2-oxa compound the preferred intermediate when stereochemical fidelity and isomeric purity are non-negotiable requirements.

Stereospecific synthesis Spiro-bis(pyrrolidinone) Regioselectivity

Boiling Point and Density as Quality Control Indicators Differentiating the 2-Oxa from 2,7-Diaza Scaffold

Experimentally derived or consensus physicochemical constants provide orthogonal identity verification. 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione exhibits a boiling point of 536.4 °C at 760 mmHg and a density of 1.49 g/cm³ . The 2,7-diaza analog (CAS 77415-68-0) has a molecular weight of 168.15 g/mol (cf. 169.13 g/mol for the oxa compound) and lacks reported boiling point data in public databases, suggesting it may decompose before boiling or has not been characterized to the same extent . The 1 g/mol mass difference and the substantial boiling point elevation of the oxa compound can serve as rapid, orthogonal identity checks during incoming QC, complementing NMR and HPLC purity analysis.

Quality control Physicochemical characterization Procurement specification

Higher Sp³ Carbon Fraction and Conformational Restriction Relative to 1-Thia-7-azaspiro[4.4]nonane Scaffolds

The 2-oxa-7-azaspiro[4.4]nonane-1,3,8-trione scaffold has a calculated sp³-hybridized carbon fraction of 0.57 and zero rotatable bonds, indicating a fully conformationally locked bicyclic system [1]. The 1-thia-7-azaspiro[4.4]nonane scaffold (ZINC database entries) introduces a sulfur atom that increases ring size and polarizability while potentially reducing metabolic stability. The oxygen-containing spiro junction in the target compound provides a more electronegative environment than sulfur, which can alter the pKa of the adjacent lactam N–H and modulate hydrogen-bonding geometry in the target binding pocket. Although no direct biochemical comparison data exist, the higher electronegativity of oxygen versus sulfur (Pauling scale: 3.44 vs. 2.58) generally correlates with reduced CYP-mediated sulfur oxidation liabilities, an advantage for lead series requiring clean metabolic profiles [2].

Conformational restriction Scaffold diversity Fragment-based drug discovery

Procurement-Ready Application Scenarios for 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione


Stereospecific Synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione Antibacterial Intermediates

Medicinal chemistry teams developing quinolone or naphthyridine antibacterials can procure the 2-oxa anhydride as a single-regioisomer precursor to 1,7-diazaspiro[4.4]nonane-2,6-dione, a spiroamine substituent that has demonstrated potent Gram-positive and Gram-negative activity when appended to the fluoroquinolone core [1]. The regiospecific ring-opening with ammonia or substituted amines ensures that only the desired 2,6-dione regioisomer is obtained, eliminating the need for chiral or regioisomeric chromatographic separation that would be required if the 2,7-diaza anhydride were used .

Fragment-Based Lead Generation Requiring Low H-Bond Donor Count Spiro Cores

Fragment screening libraries benefit from the 2-oxa scaffold because its single hydrogen-bond donor (versus two in the diaza analog) and calculated LogP of −1.6 place it in a favorable region of fragment physicochemical space. The rigidity (zero rotatable bonds, sp³ fraction 0.57) maximizes binding entropy upon target engagement while the oxygen bridge provides a synthetic handle for further elaboration without introducing additional stereocenters [1].

Chiral Pool Synthesis Starting from Enantiomerically Pure 3-Carboxy-5-oxo-3-pyrrolidineacetic Acid

When the starting diacid is available in enantiomerically pure form, the anhydride formation proceeds with retention of configuration, allowing access to either enantiomer of 1,7-diazaspiro[4.4]nonane-2,6-dione. This chiral-pool approach is detailed in the foundational 1982 paper by Kajtár et al., which assigned absolute configurations to all three isomeric spiro-bis(pyrrolidinones) and provided unambiguous stereochemical correlation [1]. Procurement of the racemic 2-oxa anhydride followed by chiral separation or asymmetric ring-opening offers a cost-effective entry to enantiopure spiro-diamines for CNS and anti-infective programs [1].

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